

physical and chemical properties of 1-(Phenylsulfonyl)indole

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Compound of Interest

Compound Name: 1-(Phenylsulfonyl)indole

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A Comprehensive Technical Guide to 1-(Phenylsulfonyl)indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Phenylsulfonyl)indole is a pivotal synthetic intermediate in medicinal chemistry and organic synthesis. The introduction of the electron-withdrawing phenylsulfonyl group at the N1 position of the indole nucleus significantly modifies its chemical reactivity, rendering the heterocyclic system susceptible to a range of chemical transformations not readily achievable with the parent indole. This technical guide provides an in-depth overview of the physical and chemical properties of **1-(Phenylsulfonyl)indole**, detailed experimental protocols for its synthesis and key reactions, and its application as a precursor in the development of therapeutic agents.

Core Physical and Chemical Properties

1-(Phenylsulfonyl)indole is typically a stable, off-white to pale brown crystalline solid at room temperature. Its core properties are summarized in the tables below.

Table 1: General and Physical Properties

Property	Value	Reference(s)
IUPAC Name	1-(Benzenesulfonyl)-1H-indole	
Synonyms	1-(Benzenesulfonyl)indole, N-Phenylsulfonylindole	
CAS Number	40899-71-6	
Molecular Formula	C ₁₄ H ₁₁ NO ₂ S	
Molecular Weight	257.31 g/mol	
Appearance	Off-white to cream or pale brown powder/fused solid	
Melting Point	76-82 °C	
Boiling Point	192 °C @ 3 mmHg	
Solubility	Insoluble in water; Soluble in various organic solvents	

Table 2: Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **1-(Phenylsulfonyl)indole**. While a definitive, consolidated public record of its spectra is sparse, data can be inferred from derivatives and related structures.

Technique	Data (for related structures)	Reference(s)
^1H NMR (CDCl_3)	δ (ppm) \sim 8.3 (d), \sim 7.6 (m), \sim 7.4 (m), \sim 7.2 (m), \sim 6.8 (d). Aromatic protons of the indole and phenylsulfonyl groups typically appear in the 6.8-8.3 ppm range.	
^{13}C NMR (CDCl_3)	δ (ppm) \sim 140-110. Aromatic carbons appear in this region. Specific shifts for 1-(Isitylsulfonyl)-2-(phenylsulfonyl)-1H-indole show signals at 154.4, 151.5, 138.6, 135.9, etc.	
IR (KBr, cm^{-1})	For indole derivatives, characteristic peaks include: \sim 3100-3000 (aromatic C-H stretch), \sim 1600-1450 (C=C ring stretch), \sim 1350 & \sim 1160 (S=O stretch for sulfonyl group).	

Chemical Reactivity and Stability

The chemical behavior of **1-(Phenylsulfonyl)indole** is dominated by the powerful electron-withdrawing nature of the N-phenylsulfonyl group. This functional group significantly decreases the electron density of the indole ring, which is typically an electron-rich system.

- **Enhanced Acidity:** The proton at the C3 position is more acidic than in unsubstituted indole, facilitating deprotonation.
- **Reactivity towards Nucleophiles:** The electron-deficient indole core becomes susceptible to nucleophilic attack, particularly at the C3 position. This is contrary to the typical electrophilic substitution reactions of indole.

- **Directed Metalation:** The phenylsulfonyl group can act as a direct-metalation group, allowing for lithiation at the C2 position using strong bases like lithium diisopropylamide (LDA).
- **Stability:** The compound is a combustible solid and should be stored in a dry, well-ventilated area away from strong acids and reducing agents. Storage at temperatures between 0-8 °C is recommended for long-term stability.

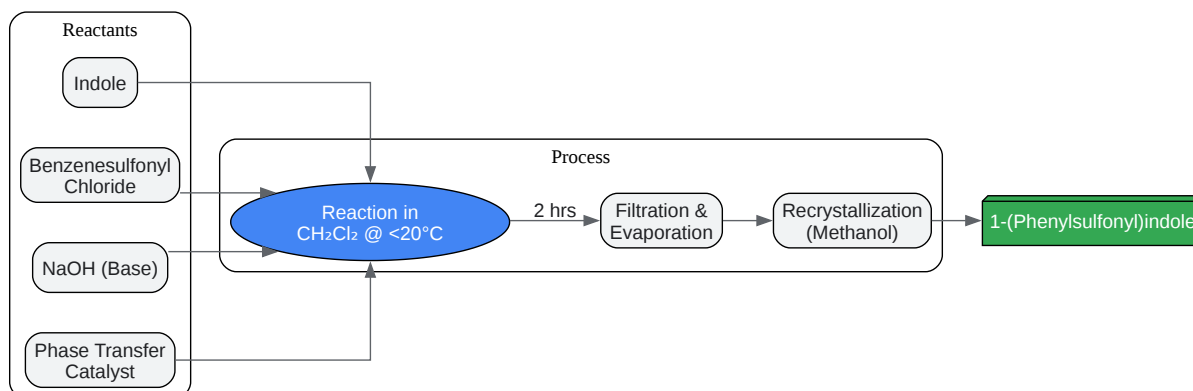
Experimental Protocols

Synthesis of 1-(Phenylsulfonyl)indole

The most common laboratory synthesis involves the N-sulfonylation of indole with benzenesulfonyl chloride under basic conditions.

Protocol:

- To a vigorously stirred solution of indole (0.40 mol), sodium hydroxide (1.25 mol), and a phase-transfer catalyst such as tetra-n-butylammonium hydrogen sulfate (10.3 mmol) in methylene chloride (500 mL) under an inert atmosphere (argon), add a solution of benzenesulfonyl chloride (0.50 mol) in methylene chloride (300 mL).
- The addition rate should be controlled to maintain the internal temperature below 20 °C.
- After the addition is complete, continue to stir the mixture vigorously at room temperature for 2 hours.
- Filter the reaction mixture and evaporate the solvent from the filtrate in vacuo to yield a crude oil.
- Purify the crude product by trituration with boiling methanol, followed by slow cooling and recrystallization to yield white crystals of **1-(Phenylsulfonyl)indole**.



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Caption: Workflow for the synthesis of **1-(Phenylsulfonyl)indole**.

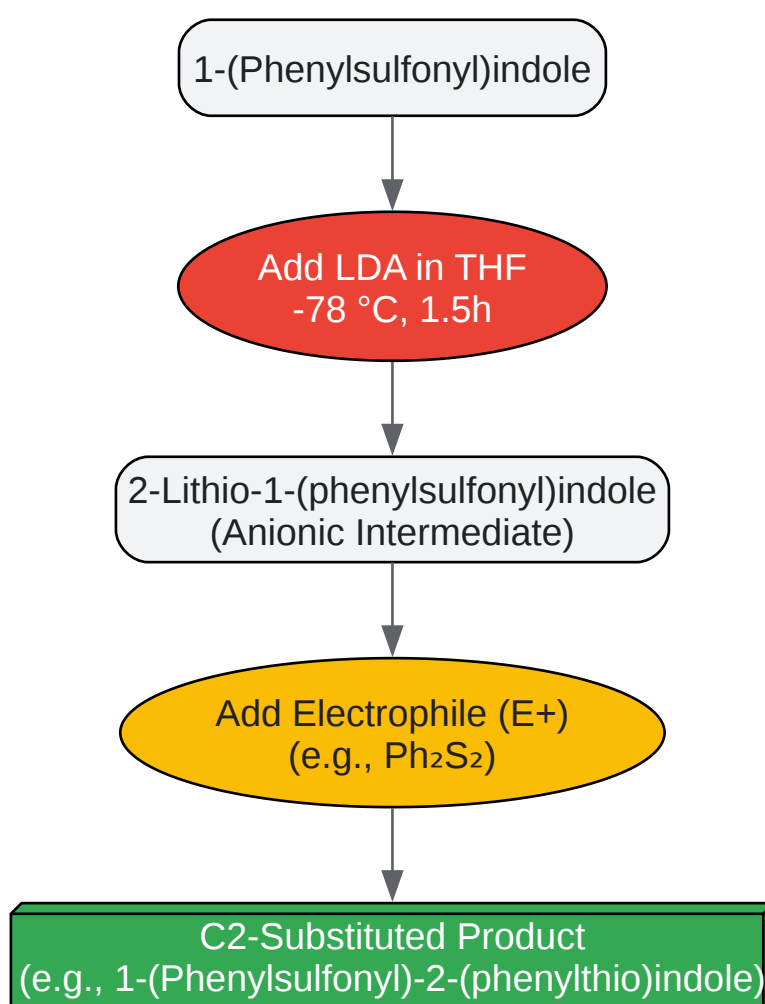
Key Reaction: C2-Lithiation and Electrophilic Quench

This protocol demonstrates the reactivity of the C2 position.

Protocol:

- Prepare a solution of lithium diisopropylamide (LDA) (1.1 equiv.) in anhydrous tetrahydrofuran (THF) and cool it to -78 °C under an inert atmosphere.
- Add solid **1-(Phenylsulfonyl)indole** (1.0 equiv.) to the stirred LDA solution.
- Stir the reaction mixture at -78 °C for 1.5 hours to ensure complete formation of the 2-lithio-1-(phenylsulfonyl)-1H-indole intermediate.
- Quench the reaction by adding a solution of an electrophile (e.g., diphenyldisulfide, 1.2 equiv.) in THF.

- Allow the solution to warm to room temperature overnight.
- Perform an aqueous workup by pouring the mixture into a 5% NaHCO₃ solution and extracting with an organic solvent (e.g., methylene chloride).
- Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
- Purify the resulting product (e.g., 1-(Phenylsulfonyl)-2-(phenylthio)-1H-indole) by column chromatography.



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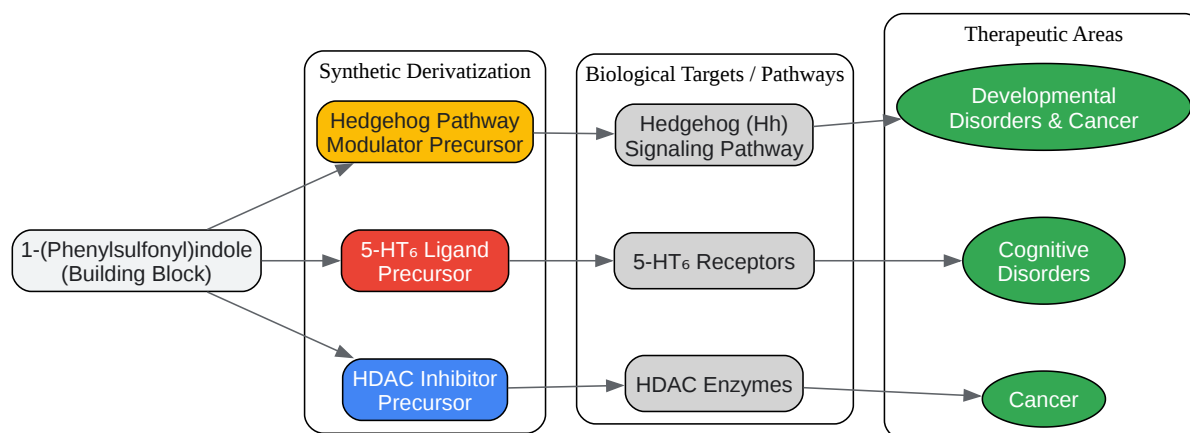
Caption: C2-Lithiation and electrophilic quench of **1-(Phenylsulfonyl)indole**.

Role in Drug Development and Signaling Pathways

1-(Phenylsulfonyl)indole is not typically a final drug product but serves as a crucial building block for synthesizing biologically active molecules. Its unique reactivity allows for the construction of complex indole derivatives with therapeutic potential.

Key Applications:

- **Anticancer Agents:** It is a precursor for compounds that act as inhibitors of FLT3 receptor tyrosine kinase and Histone Deacetylase (HDAC), both important targets in oncology.
- **CNS Disorders:** Derivatives have been designed as potent and selective ligands for the 5-HT₆ receptor, which is a target for treating cognitive disorders.
- **Antimicrobial Agents:** The scaffold has been used to develop antiplasmodial, antifungal, anti-HIV-1, and antibacterial agents.
- **Hedgehog Pathway Inhibition:** Indole derivatives containing a sulfonyl moiety have been identified as suppressors of the Hedgehog (Hh) signaling pathway. Aberrant Hh signaling is implicated in several cancers, making its inhibitors a key area of research.



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Caption: Role of **1-(Phenylsulfonyl)indole** as a precursor in drug development.

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